molecular formula C14H24N4O B2603966 3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 2101198-45-0

3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B2603966
CAS No.: 2101198-45-0
M. Wt: 264.373
InChI Key: SLYZSDKKONBHCT-UHFFFAOYSA-N
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Description

3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrazole ring, and an amine group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through condensation reactions involving hydrazines and 1,3-diketones.

    Coupling of the Rings: The piperidine and pyrazole rings are coupled using carbonylation reactions, often employing reagents like phosgene or its derivatives.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine and pyrazole rings.

    Reduction Products: Reduced forms of the carbonyl and amine groups.

    Substitution Products: Alkylated or acylated derivatives of the amine group.

Scientific Research Applications

3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine
  • 3-(2-ethylpiperidine-1-carbonyl)-1-(methyl)-1H-pyrazol-4-amine
  • 3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-imidazol-4-amine

Uniqueness

3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-amino-1-propan-2-ylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-4-11-7-5-6-8-17(11)14(19)13-12(15)9-18(16-13)10(2)3/h9-11H,4-8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYZSDKKONBHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=NN(C=C2N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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